10-Methylacridinium
Description
10-Methylacridinium is a type of acridinium compound . It’s also known as 9-Mesityl-10-methylacridinium . It has been used as a catalyst in photoredox catalysis . The empirical formula is C23H22BF4N .
Synthesis Analysis
The synthesis of 10-Methylacridinium involves various methods. For instance, it can be synthesized through the methylation reaction of acridine and methyl iodide . In another protocol, in the presence of Fukuzumi’s catalyst (9-mesityl-10-methylacridinium perchlorate), gem-bromo fluoroalkenes have been coupled with phosphite to produce valuable gem-fluorophosphonate derivatives .Molecular Structure Analysis
The molecular structure of 10-Methylacridinium is complex and involves various forms. The origin of the lowest triplet states—locally excited or charge shifted (TLEvs. TCS)—is a key point in the discussion of the charge shift phenomena of 9-mesityl-10-methylacridinium . Coordination of the anion on the mesityl moiety provides the effective stabilization of the charge-shifted state .Chemical Reactions Analysis
10-Methylacridinium participates in photoinduced electron transfer reactions. For example, the reaction of the lowest excited singlet state of the 10-methylacridinium cation with benzyltrimethylsilane in acetonitrile has been investigated . The quenching process occurs via an electron-transfer reaction leading to the formation of acridinyl radicals and radical cations .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Methylacridinium are influenced by factors such as polarity, dispersed state, and lone-pair–π interactions . These factors produce different colors when it is dissolved in various solvents .Safety And Hazards
Future Directions
The field of photoredox catalysis has been transformed by the use of organic photocatalysts like 10-Methylacridinium . Future research could focus on the development of synthetic techniques using this catalyst, including the late-stage functionalization of biorelevant molecules and the activation of inert chemical bonds .
properties
IUPAC Name |
10-methylacridin-10-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYLXFITCXXCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5776-39-6 (chloride) | |
Record name | N-Methylacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00158297 | |
Record name | N-Methylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylacridinium | |
CAS RN |
13367-81-2 | |
Record name | 10-Methylacridinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13367-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6BF4Z5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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